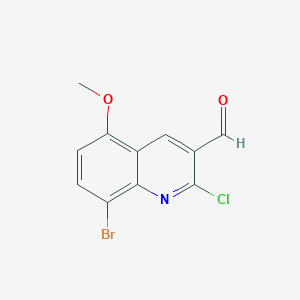

8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde

概要

説明

8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde is a halogenated quinoline derivative with a unique substitution pattern. Its molecular structure features:

- Bromine at position 8, enhancing electrophilic reactivity .

- Chlorine at position 2, contributing to electron-withdrawing effects.

- Methoxy group at position 5, improving solubility via polar interactions .

- Aldehyde at position 3, a reactive site for nucleophilic additions or condensations .

The aldehyde group, in particular, allows for derivatization into Schiff bases or heterocyclic scaffolds .

準備方法

The synthesis of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of quinoline derivatives, followed by methoxylation and formylation reactions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve bulk manufacturing processes that ensure consistent quality and scalability .

化学反応の分析

8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield different products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds, facilitating the development of more complex molecules.

- Reagent in Chemical Reactions : It is utilized as a reagent in various chemical reactions, including oxidation and nucleophilic substitution processes.

2. Biology

- Potential Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties due to the presence of halogen substituents (bromine and chlorine), which can enhance biological activity.

- Anticancer Research : Ongoing investigations are exploring its potential as a therapeutic agent against cancer cells, focusing on its interaction with specific molecular targets.

3. Medicine

- Therapeutic Applications : Research is being conducted to assess its efficacy as a therapeutic agent for various diseases. The aldehyde functional group may allow for covalent interactions with biological macromolecules, potentially leading to novel drug candidates .

4. Industry

- Material Development : The compound is also being explored for its potential use in developing new materials and chemical processes within industrial applications.

作用機序

The mechanism of action of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed biological effects .

類似化合物との比較

Comparison with Structurally Similar Quinoline Derivatives

Substituent Positioning and Functional Group Analysis

The table below compares key structural and functional attributes:

Key Findings from Comparative Studies

- Reactivity: The aldehyde group in the target compound distinguishes it from analogs with esters (e.g., Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) or methyl groups (e.g., 5-Bromo-8-methoxy-2-methylquinoline). This aldehyde enables facile formation of imines or hydrazones, critical in pharmaceutical synthesis .

- Electronic Effects: Bromine at position 8 in the target compound and 8-Bromo-5-chloroquinoline enhances electrophilicity, but the latter lacks the aldehyde, limiting its utility in stepwise synthesis .

- Steric and Solubility Properties: The methoxy group at position 5 in the target compound improves solubility compared to non-polar derivatives like 5-Bromo-8-methoxy-2-methylquinoline, which has a methyl group at position 2 .

生物活性

8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a quinoline core, which is known for its presence in various bioactive molecules, including several FDA-approved drugs. Its synthesis involves multiple organic reactions, and it has been studied for applications in antimicrobial and anticancer therapies.

The molecular formula of this compound is C₁₁H₇BrClNO₂, with a molecular weight of approximately 300.54 g/mol. The compound possesses both bromine and chlorine substituents, which may enhance its reactivity and biological activity. The presence of the methoxy group and the aldehyde functional group further contribute to its chemical versatility.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇BrClNO₂ |

| Molecular Weight | 300.54 g/mol |

| Density | ~1.7 g/cm³ |

| Boiling Point | ~425.2 °C |

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. A study reported that derivatives of quinoline, including this compound, showed significant antibacterial effects against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, compounds synthesized from related structures demonstrated inhibition zones ranging from 11 mm to 23 mm against these pathogens, indicating their potential as effective antibacterial agents .

Antioxidant Activity

In addition to antimicrobial properties, the compound has been evaluated for its antioxidant capabilities. The radical scavenging activity was assessed using the DPPH assay, where certain derivatives exhibited IC50 values comparable to ascorbic acid, suggesting strong antioxidant potential . This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.

Anticancer Activity

The anticancer potential of this compound is also under investigation. Quinoline derivatives are known for their cytotoxic effects against various cancer cell lines. Preliminary studies have shown that certain synthesized analogs exhibit selective cytotoxicity against tumor cells while being less toxic to non-cancerous cells .

The biological activity of this compound likely involves its interaction with specific molecular targets within cells. For instance, molecular docking studies suggest that it may bind effectively to enzymes such as topoisomerase IIβ and DNA gyrase B, which are critical in DNA replication and repair processes . This interaction could lead to the inhibition of bacterial growth or cancer cell proliferation.

Case Studies

- Antimicrobial Activity Study : A recent study synthesized several quinoline derivatives and evaluated their antibacterial properties against common pathogens. The results indicated that some compounds showed inhibition zones comparable to standard antibiotics like amoxicillin .

- Antioxidant Activity Evaluation : In vitro assays demonstrated that specific derivatives of this compound exhibited significant radical scavenging activity, with some showing IC50 values lower than that of ascorbic acid .

- Anticancer Screening : A series of quinoline derivatives were tested against various cancer cell lines, revealing that certain compounds displayed notable cytotoxicity while maintaining low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde, and how can reaction conditions be optimized for yield?

- Methodology : The Vilsmeier-Haack reaction is a common approach for introducing aldehyde groups to quinoline scaffolds. A modified procedure using phosphorus pentachloride (PCl₅) in dimethylformamide (DMF) has been reported for analogous 2-chloroquinoline-3-carbaldehydes. Key parameters include temperature control (0–5°C during PCl₅ addition) and stoichiometric ratios of bromine/chlorine sources to minimize side products . Optimization via Design of Experiments (DoE) can systematically vary solvent polarity, catalyst loading, and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Assign signals by comparing with structurally related quinoline derivatives (e.g., 4-bromo-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester). The aldehyde proton typically appears as a singlet near δ 10.0 ppm .

- HRMS : Confirm molecular ion peaks ([M+H]+) and isotopic patterns (Br/Cl splitting).

- HPLC : Use a C18 column with a methanol/water gradient to assess purity (>95% by area) .

Q. How can crystallization conditions be tailored to obtain high-quality single crystals for X-ray diffraction?

- Methodology : Slow evaporation from mixed solvents (e.g., dichloromethane/hexane) at 4°C promotes crystal growth. For challenging cases, employ vapor diffusion or cooling ramp methods. Use SHELX software for structure refinement, leveraging its robustness in handling halogenated quinoline derivatives .

Advanced Research Questions

Q. How does the electron-withdrawing methoxy group at position 5 influence regioselectivity in subsequent functionalization reactions?

- Methodology : Computational modeling (DFT) can predict electrophilic aromatic substitution sites. Experimentally, compare bromination/chlorination outcomes with analogs lacking the methoxy group (e.g., 2-chloro-5-fluorobenzaldehyde derivatives). Monitor reaction intermediates via LC-MS to identify kinetic vs. thermodynamic control .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data for hydrogen-bonding networks?

- Methodology : Re-examine solvent effects and crystal packing using graph-set analysis (e.g., Etter’s rules). For example, the methoxy group may form unexpected C–H···O interactions despite computational models favoring O–H···N bonds. Combine SHELXL refinement with Hirshfeld surface analysis to validate intermolecular contacts .

Q. How can isomerism (e.g., positional or conformational) be detected and quantified in this compound?

- Methodology :

- Dynamic NMR : Probe rotational barriers of the methoxy group at variable temperatures.

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphic impurities .

Q. What are the stability limitations of this aldehyde under acidic or basic conditions, and how can degradation pathways be mitigated?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) in buffers of varying pH. Monitor aldehyde oxidation to carboxylic acid via IR (C=O stretch at ~1700 cm⁻¹) and TLC. Add antioxidants (e.g., BHT) or store under inert atmosphere to suppress degradation .

Q. How can contradictory mass spectrometry and elemental analysis data be reconciled during purity assessment?

特性

IUPAC Name |

8-bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c1-16-9-3-2-8(12)10-7(9)4-6(5-15)11(13)14-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEJKKLMDBWSMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C(=NC2=C(C=C1)Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。